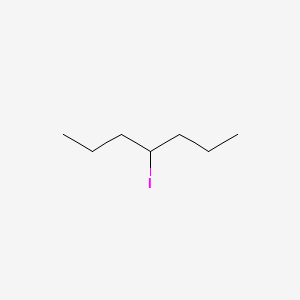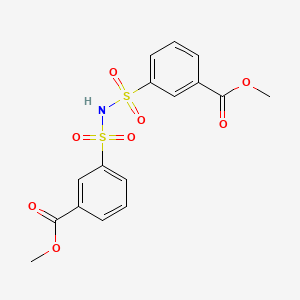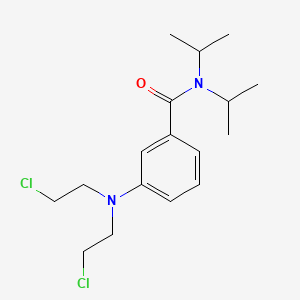
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide is a compound known for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the class of nitrogen mustards, which are known for their alkylating properties. These properties make them effective in interfering with DNA replication in rapidly dividing cells, such as cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide typically involves the reaction of m-aminobenzamide with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the bis(2-chloroethyl)amino group . The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, which may have different biological activities .
Applications De Recherche Scientifique
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can alkylate the N7 position of guanine in DNA. This leads to the formation of interstrand cross-links, disrupting DNA synthesis and transcription, ultimately resulting in cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another nitrogen mustard used as an anticancer agent.
Melphalan: Similar in structure and function, used to treat multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Uniqueness
m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to penetrate cell membranes and target DNA effectively . Additionally, its diisopropyl groups may confer increased stability and reduced side effects compared to other nitrogen mustards .
Propriétés
Numéro CAS |
24830-47-5 |
|---|---|
Formule moléculaire |
C17H26Cl2N2O |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)amino]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C17H26Cl2N2O/c1-13(2)21(14(3)4)17(22)15-6-5-7-16(12-15)20(10-8-18)11-9-19/h5-7,12-14H,8-11H2,1-4H3 |
Clé InChI |
XKPKOXYZUGGBCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
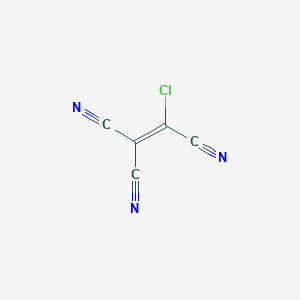
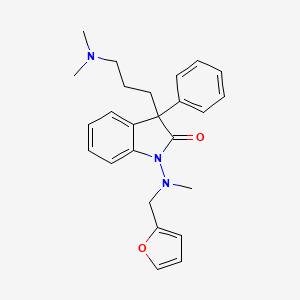
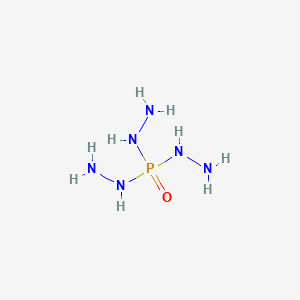
![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)

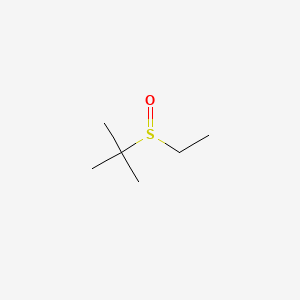
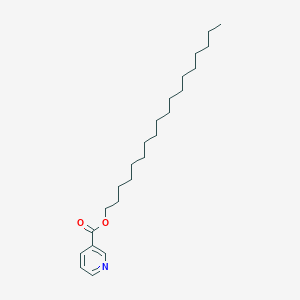
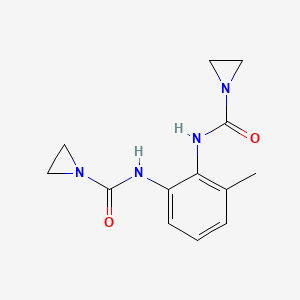

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)
